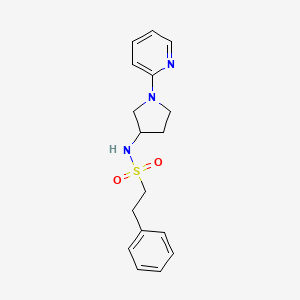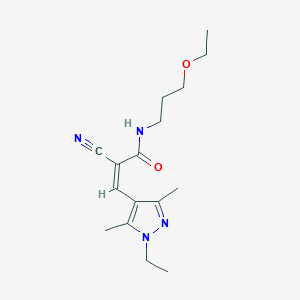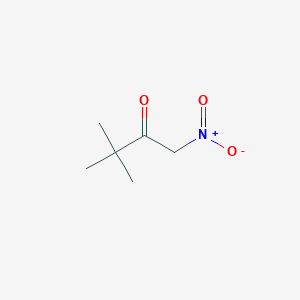
3,3-Dimethyl-1-nitrobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-nitrobutan-2-one is a chemical compound . It is also known by other names such as tert-Butyl methyl ketone, Methyl tert-butyl ketone, Pinacolin, Pinacoline, and Pinacolone .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-1-nitrobutan-2-one can be achieved using various methods. For instance, one method uses pivalic acid and glacial acetic acid as raw materials, which are catalyzed to react by gas phase under normal pressure conditions . Another approach involves multiple step synthesis, which requires careful analysis and thought, as many options need to be considered .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-nitrobutan-2-one can be represented by the formula C6H12O . The 3D structure of this compound can be viewed using specific software .
Wissenschaftliche Forschungsanwendungen
Chelating Properties in Metal Complexes
3,3-Dimethyl-1-nitrobutan-2-one has been studied for its complexing properties with metals like nickel(II) and cobalt(II). It behaves as a bidentate O-donor, with both the carbonyl and nitro-group participating in chelation, forming six-coordinated structures in complexes (Attanasio, Collamati, & Ercolani, 1972).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of related compounds, such as the trans-dimer of 3-methyl-3-nitrosobutan-2-one, offering insights into the geometrical parameters and properties of these molecules (Gowenlock & McCullough, 1997).
Ion Mobility Spectrometric Behaviour
The ion mobility spectrometric behavior of 2,3-dimethyl-2,3-dinitrobutane, closely related to 3,3-dimethyl-1-nitrobutan-2-one, has been characterized under various conditions, contributing to the understanding of its decomposition mechanism and molecular ions formation (Munro, Thomas, & Langford, 1998).
Electron Transfer Reactions
Research on the electrochemical one-electron reduction of tert-nitrobutane, which is structurally similar to 3,3-dimethyl-1-nitrobutan-2-one, aids in understanding the reorganization energy and mechanisms in electron transfer reactions (Costentin, Louault, Robert, Rogé, & Savéant, 2012).
Condensation Reactions
The compound has been utilized in condensation reactions with nitroalkanes, leading to the formation of various diols and derivatives, showcasing its reactivity and application in organic synthesis (Novikov, Burmistrova, & Gorelik, 1960).
Thermal Decomposition Kinetics
Theoretical studies on the thermal decomposition kinetics of similar tert-nitroalkanes in the gas phase, such as 2, 3-dimethyl-2-nitrobutane, provide insights into reaction mechanisms and kinetic parameters (Serrano, Loroño, Córdova, & Chuchani, 2008).
Safety And Hazards
The safety data sheet for 3,3-Dimethyl-1-nitrobutan-2-one indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-nitrobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)5(8)4-7(9)10/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLCSLKKORMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-nitrobutan-2-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)
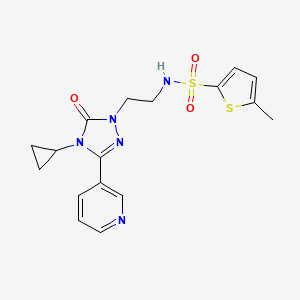
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
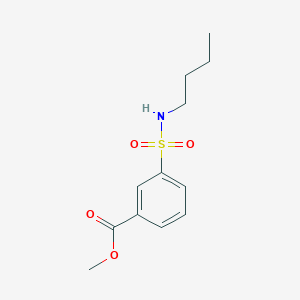
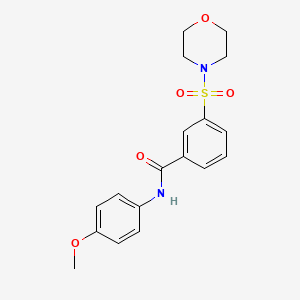
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2801301.png)
![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)
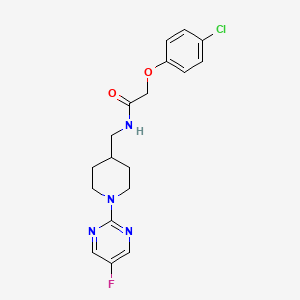
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)
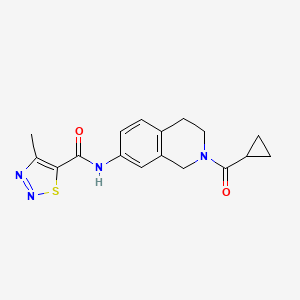
![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)
![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)
